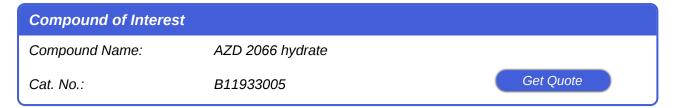


A Comparative Guide to AZD2066 Hydrate and Other mGluR5 Negative Allosteric Modulators

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of AZD2066 hydrate, a selective, non-competitive mGluR5 negative allosteric modulator (NAM), with other prominent mGluR5 NAMs: Fenobam, Mavoglurant (AFQ056), and Basimglurant (RG7090). This objective analysis is supported by experimental data to aid researchers in evaluating these compounds for their therapeutic potential in various neurological and psychiatric disorders.

At a Glance: Key Pharmacological Parameters

The following tables summarize the core in vitro pharmacological data for AZD2066 hydrate and its comparators, offering a clear comparison of their binding affinity and functional potency at the mGluR5 receptor.

Table 1: In Vitro Binding Affinity (Ki) of mGluR5 NAMs



Compound	Radioligand	Assay System	Ki (nM)	Reference
AZD2066 hydrate	[3H]M-MPEP	HEK293A- mGluR5-low	1.8	
Fenobam	[3H]Fenobam	Rat mGluR5	54	[1]
Human mGluR5	31	[1]		
Mavoglurant (AFQ056)	[ЗН]М-МРЕР	HEK293A- mGluR5-low	2.2	
Basimglurant (RG7090)	[3H]M-MPEP	HEK293A- mGluR5-low	0.40	
[3H]-ABP688	Human recombinant mGlu5	1.4		
[3H]-MPEP	Human recombinant mGlu5	35.6		

Table 2: In Vitro Functional Potency (IC50) of mGluR5 NAMs



Compound	Assay	Assay System	IC50 (nM)	Reference
AZD2066 hydrate	Ca2+ Mobilization	HEK293A- mGluR5-low	4.6	
IP1 Accumulation	HEK293A- mGluR5-low	2.5		
ERK1/2 Phosphorylation	HEK293A- mGluR5-low	3.5		_
Ca2+ Response	mGlu5/HEK cells	27.2		_
Ca2+ Response	Striatal cultures	3.56	-	
Ca2+ Response	Hippocampal cultures	96.2	_	
Ca2+ Response	Cortical cultures	380	_	
Fenobam	Quisqualate- evoked Ca2+ response	Human mGluR5	58	
Basal activity block	Human mGluR5	84		
Mavoglurant (AFQ056)	Ca2+ Mobilization	HEK293A- mGluR5-low	3.6	
IP1 Accumulation	HEK293A- mGluR5-low	2.8		
ERK1/2 Phosphorylation	HEK293A- mGluR5-low	3.1		_
Functional Assay	Human mGluR5	30		_
Ca2+ Mobilization	L(tk-) cells	110		
Basimglurant (RG7090)	Ca2+ Mobilization	HEK293A- mGluR5-low	1.3	

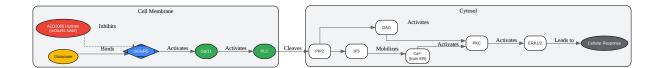


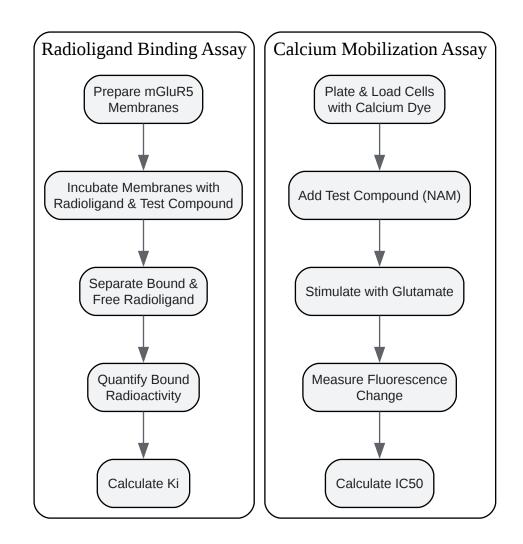
IP1 Accumulation	HEK293A- mGluR5-low	0.96		
ERK1/2 Phosphorylation	HEK293A- mGluR5-low	1.1		
Ca2+ Mobilization	HEK293 cells	7.0		
[3H]- inositolphosphat e accumulation	HEK293 cells	5.9	-	

Understanding the Mechanism: The mGluR5 Signaling Pathway

AZD2066 hydrate and the other NAMs featured in this guide exert their effects by binding to an allosteric site on the mGluR5, which is distinct from the glutamate binding site. This binding event modulates the receptor's response to glutamate, typically by decreasing the affinity and/or efficacy of the endogenous ligand. The canonical signaling pathway for mGluR5 involves its coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.







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References

- 1. AZD9272 and AZD2066: selective and highly central nervous system penetrant mGluR5 antagonists characterized by their discriminative effects PubMed [pubmed.ncbi.nlm.nih.gov]
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